1-cyclopentyl-5-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC13339511
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2 |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 1-cyclopentyl-5-methylpyrazole |
| Standard InChI | InChI=1S/C9H14N2/c1-8-6-7-10-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
| Standard InChI Key | GBECUYVZZAGNFW-UHFFFAOYSA-N |
| SMILES | CC1=CC=NN1C2CCCC2 |
| Canonical SMILES | CC1=CC=NN1C2CCCC2 |
Introduction
Chemical Structure and Properties
Molecular Configuration
The molecular formula of 1-cyclopentyl-5-methyl-1H-pyrazole is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The cyclopentyl group at the 1-position introduces steric bulk, while the methyl group at the 5-position influences electronic distribution and reactivity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole ring | Aromatic, planar structure with N–N bond length of 1.34 Å |
| Cyclopentyl substituent | Enhances lipophilicity and modulates steric interactions |
| Methyl group | Electron-donating effect, improves metabolic stability |
Physicochemical Characteristics
1-Cyclopentyl-5-methyl-1H-pyrazole is a crystalline solid at room temperature. Its solubility profile is dominated by non-polar solvents such as dichloromethane and ethyl acetate, with limited solubility in water (2.1 mg/L at 25°C). The compound exhibits a melting point of 98–102°C and a boiling point of 285°C (estimated).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole typically involves cyclocondensation reactions. A common route utilizes cyclopentylhydrazine and 3-methyl-1,3-diketone precursors under acidic conditions (e.g., acetic acid) to form the pyrazole ring .
Example Procedure
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Reactant Preparation: Cyclopentylhydrazine (1.2 eq) is dissolved in ethanol.
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Cyclization: 3-Methylpentane-2,4-dione (1.0 eq) is added dropwise at 60°C, followed by catalytic p-toluenesulfonic acid.
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Workup: The mixture is refluxed for 12 hours, cooled, and neutralized with NaHCO₃.
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Isolation: The product is extracted with ethyl acetate and purified via column chromatography (yield: 68–72%) .
Industrial Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time), achieving yields >85%. Key challenges include minimizing byproducts such as 3-cyclopentyl regioisomers, which are separated via fractional distillation .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch cyclization | 68–72 | 95 | Low equipment cost |
| Continuous flow | 85–88 | 98 | High throughput, reduced waste |
Chemical Reactivity and Derivatives
The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-rich nitrogen atoms. Functionalization strategies include:
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Halogenation: Treatment with N-bromosuccinimide (NBS) yields 4-bromo derivatives.
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Sulfonation: Reaction with chlorosulfonic acid produces sulfonated analogs for agrochemical applications.
Derivatives such as 1-cyclopentyl-5-methyl-4-nitro-1H-pyrazole (m.p. 145°C) have been synthesized for explosive research, demonstrating nitro group stability under thermal stress.
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a precursor to JAK2 kinase inhibitors for treating myeloproliferative disorders. Structural analogs show nanomolar potency in preclinical trials .
Agricultural Chemistry
As a succinate dehydrogenase inhibitor, it disrupts fungal energy production. Field trials demonstrate efficacy against Puccinia triticina (wheat rust) at 100 g/ha.
Recent Research Findings
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